molecular formula C13H7N3S B1598671 5-Isothiocyanato-1,10-phenanthroline CAS No. 75618-99-4

5-Isothiocyanato-1,10-phenanthroline

Cat. No.: B1598671
CAS No.: 75618-99-4
M. Wt: 237.28 g/mol
InChI Key: TZAFRFYNRUUPFS-UHFFFAOYSA-N
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Description

5-Isothiocyanato-1,10-phenanthroline is an organic compound with the molecular formula C13H7N3S. It is a derivative of 1,10-phenanthroline, a well-known heterocyclic compound. The isothiocyanate group attached to the phenanthroline ring enhances its reactivity, making it a valuable ligand in coordination chemistry and a useful reagent in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-1,10-phenanthroline typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling thiophosgene, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-1,10-phenanthroline undergoes several types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Coordination Reactions: It acts as a ligand, forming complexes with various metal ions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines and alcohols react with the isothiocyanate group.

    Metal Ions: Transition metals like copper, iron, and ruthenium form stable complexes with this compound.

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Metal Complexes: Coordination with metal ions results in various metal-phenanthroline complexes.

Scientific Research Applications

5-Isothiocyanato-1,10-phenanthroline has diverse applications across multiple fields:

Mechanism of Action

The mechanism by which 5-Isothiocyanato-1,10-phenanthroline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The isothiocyanate group can also react with nucleophiles, modifying proteins and other biomolecules, which can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.

    5-Nitro-1,10-phenanthroline: A precursor in the synthesis of 5-Isothiocyanato-1,10-phenanthroline.

    5-Amino-1,10-phenanthroline: An intermediate in the synthesis process.

Uniqueness

This compound is unique due to the presence of the isothiocyanate group, which significantly enhances its reactivity compared to its parent compound, 1,10-phenanthroline. This makes it particularly valuable in forming covalently bonded structures and in applications requiring high reactivity.

Properties

IUPAC Name

5-isothiocyanato-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3S/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAFRFYNRUUPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392422
Record name 5-isothiocyanato-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75618-99-4
Record name 5-isothiocyanato-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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